![molecular formula C25H30N2O6 B11821179 2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)
2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-[[3-amino-4-[(2-metilpropan-2-il)oxi]-4-oxobutíl]-(9H-fluoren-9-ilmetoxicarbonil)amino]acético es un compuesto orgánico complejo con una estructura única. Contiene múltiples grupos funcionales, incluyendo un grupo amino, un grupo fluorenilmetoxicarbonil (Fmoc) y un éter terc-butílico.
Métodos De Preparación
La síntesis del Ácido 2-[[3-amino-4-[(2-metilpropan-2-il)oxi]-4-oxobutíl]-(9H-fluoren-9-ilmetoxicarbonil)amino]acético involucra varios pasos. Una ruta sintética común incluye la protección del grupo amino con el grupo Fmoc, seguido de la introducción del éter terc-butílico. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como el diclorometano y catalizadores como la N,N'-diisopropilcarbodiimida (DIC) y la 4-dimetilaminopiridina (DMAP). Los métodos de producción industrial pueden involucrar pasos similares pero a mayor escala, con optimizaciones para rendimiento y pureza.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo amino puede ser oxidado para formar derivados nitro.
Reducción: El grupo carbonilo puede ser reducido para formar derivados alcohólicos.
Sustitución: El éter terc-butílico puede ser sustituido con otros grupos alquilo o arilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El Ácido 2-[[3-amino-4-[(2-metilpropan-2-il)oxi]-4-oxobutíl]-(9H-fluoren-9-ilmetoxicarbonil)amino]acético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se puede utilizar en el estudio de las interacciones enzima-sustrato debido a su estructura única.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos. El grupo Fmoc puede ser escindido bajo condiciones básicas, revelando el grupo amino libre, que luego puede interactuar con enzimas u otras proteínas. El éter terc-butílico proporciona impedimento estérico, afectando la afinidad de unión y la especificidad del compuesto. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la modulación de las interacciones proteína-proteína.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros aminoácidos protegidos con Fmoc y derivados de éter terc-butílico. En comparación con estos compuestos, el Ácido 2-[[3-amino-4-[(2-metilpropan-2-il)oxi]-4-oxobutíl]-(9H-fluoren-9-ilmetoxicarbonil)amino]acético es único debido a su combinación de grupos funcionales, lo que proporciona un conjunto distinto de propiedades químicas y biológicas. Compuestos similares incluyen:
- Glicina protegida con Fmoc
- Alanina protegida con Fmoc
- Derivados de glicina terc-butílico
La estructura única de este compuesto lo convierte en una herramienta valiosa en diversos campos de investigación científica, ofreciendo oportunidades para nuevas aplicaciones y descubrimientos.
Propiedades
Fórmula molecular |
C25H30N2O6 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)21(26)12-13-27(14-22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15,26H2,1-3H3,(H,28,29) |
Clave InChI |
YHRFBRQGFZQJAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


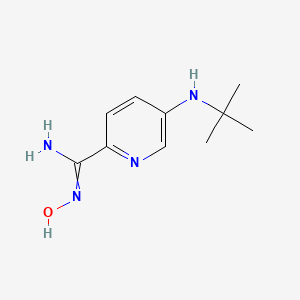
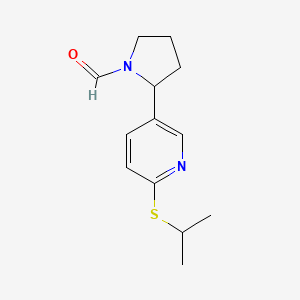
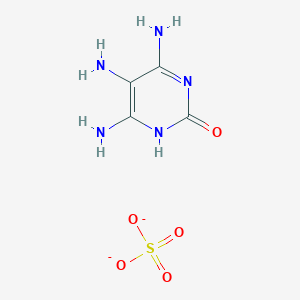
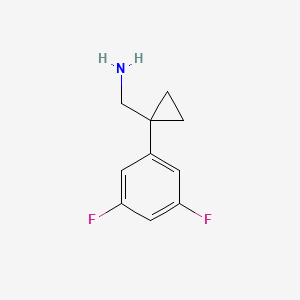
![3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11821118.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid](/img/structure/B11821125.png)
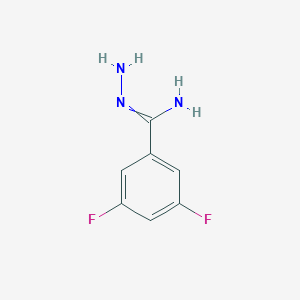
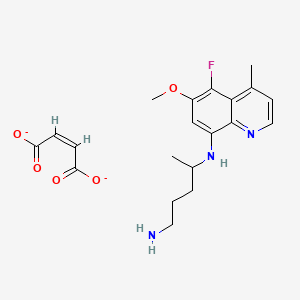
![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)


![N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B11821183.png)

